4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(1H-indole-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-12-21(8-9-22(17)14-5-3-7-19-11-14)18(24)16-10-13-4-1-2-6-15(13)20-16/h1-7,10-11,20H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKBMUCJKRLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Coupling with Piperazine: The indole derivative can be coupled with a piperazine derivative using a coupling reagent like EDCI or DCC in the presence of a base.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl group or other reducible sites.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO₄, or H₂O₂.
Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Reagents like halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Physicochemical Properties
The compound exhibits unique physicochemical properties that influence its biological activity. These include:
- Hydrophobicity : The presence of the indole and pyridine rings contributes to its lipophilicity, which is crucial for membrane permeability.
- Hydrogen Bonding : The carbonyl and nitrogen functionalities allow for potential hydrogen bonding with biological targets, enhancing binding affinity.
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, can act as serotonin receptor modulators. Studies have shown that compounds with similar structures exhibit significant antidepressant-like effects in animal models, suggesting potential applications in treating depression and anxiety disorders .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit specific cancer cell lines has been demonstrated through molecular docking studies and cytotoxicity assays, indicating a promising avenue for cancer therapy .
Conventional Synthesis
Traditional methods involve multi-step reactions starting from commercially available indole and piperazine derivatives, utilizing coupling reactions under controlled conditions to achieve the desired product .
Green Chemistry Approaches
Emerging eco-friendly synthesis methods have been developed to minimize environmental impact while maximizing yield. These methods often utilize benign solvents and catalysts to enhance reaction efficiency .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of piperazine derivatives, including 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one. The study utilized behavioral tests in rodents to assess efficacy, revealing significant improvements in depressive-like behavior compared to control groups .
Case Study 2: Anticancer Efficacy
In a recent investigation, the compound was subjected to in vitro testing against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest being explored through molecular assays .
Summary of Findings
The compound This compound shows promise across several therapeutic areas, particularly in antidepressant and anticancer research. Its unique chemical structure facilitates interactions with biological targets, making it a valuable candidate for further development.
| Application Area | Findings |
|---|---|
| Antidepressant | Significant improvement in depressive-like behavior in animal models |
| Anticancer | Dose-dependent inhibition of cancer cell proliferation |
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiparasitic Drug Development
(S)-(4-Chlorophenyl)-1-(4-(4-(Trifluoromethyl)Phenyl)-Piperazin-1-yl)-2-(Pyridin-3-yl)Ethanone (UDO) and N-[4-(Trifluoromethyl)Phenyl]-N-[1-[5-(Trifluoromethyl)-2-Pyridyl]-4-Piperidyl]Pyridin-3-Amine (UDD)
- Structural Similarities : Both UDO and UDD share a pyridin-3-yl group and piperazine/piperidine core, analogous to the target compound.
- Functional Differences: UDO/UDD incorporate trifluoromethylphenyl substituents, enhancing lipophilicity and CYP51 inhibition potency against Trypanosoma cruzi. In contrast, the indole-2-carbonyl group in the target compound may favor interactions with heme cofactors in CYP51 .
- Biological Activity : UDO/UDD exhibit IC₅₀ values comparable to posaconazole (a clinical antifungal), while the target compound’s efficacy remains unquantified in available literature.
Table 1: Key Properties of Antiparasitic Piperazine Derivatives
Cytotoxic Piperazinone Derivatives
Compounds such as methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate () highlight the role of halogenated aryl groups in enhancing cytotoxicity.
- Synthetic Routes: Similar to the target compound, these derivatives are synthesized via nucleophilic substitution (e.g., potassium carbonate-mediated reactions).
- Bioactivity : Chlorophenyl-substituted derivatives exhibit cytotoxic effects against cancer cell lines, whereas the indole-pyridine hybrid may prioritize enzyme inhibition over direct cytotoxicity.
Heterocyclic Compounds with Indole and Pyridine Moieties
6-(4-Methylpiperazin-1-yl)-1H-Indole ()
- Structural Contrast: Lacks the piperazinone core and carbonyl group but shares the indole and piperazine motifs.
- Pharmacological Implications : The methylpiperazine group may improve solubility, but the absence of a pyridine ring limits its binding versatility compared to the target compound .
5-Chloroisoxazolo[4,5-b]Pyridin-3-Amine ()
Patent Derivatives with Piperazine/Pyridine Scaffolds ()
EU Patent 2023/39 describes derivatives like 7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, which share the piperazine core but incorporate pyrimidinone rings instead of indole.
Thiazole-Piperazine Hybrids ()
JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone) demonstrates:
- Structural Complexity : Incorporates azetidine and thiazole rings, increasing steric hindrance compared to the target compound.
- Therapeutic Potential: Targets unknown but likely distinct from CYP51 due to thiazole’s electron-withdrawing effects .
Biological Activity
4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, a pyridine ring, and a piperazine core, making it a candidate for various pharmacological applications. Understanding its biological activity is crucial for its development as a therapeutic agent.
The molecular formula of this compound is with a molecular weight of 320.3 g/mol. The structure includes functional groups that are often associated with biological activity, such as the indole and piperazine rings, which are known for their roles in drug design.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole and piperazine have been shown to induce apoptosis in cancer cell lines such as MCF-7. In vivo studies demonstrated that these compounds can suppress tumor growth in mice models, indicating their potential as anticancer agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and proliferation.
- Induction of Apoptosis : Flow cytometry analyses have shown that compounds with similar structures can lead to increased rates of apoptosis in cancer cells.
A study reported an IC50 value of approximately 25.72 μM for related compounds against cancer cell lines, suggesting moderate potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Indole Moiety | Enhances binding affinity to biological targets |
| Piperazine Core | Contributes to receptor binding and selectivity |
| Pyridine Ring | Modulates pharmacokinetic properties |
Compounds with variations in the substitution patterns on the indole or piperazine rings often exhibit differing levels of biological activity, highlighting the importance of SAR studies in drug development .
Case Study 1: Anticancer Efficacy
In a recent experimental study, derivatives of the compound were tested against various cancer cell lines. The results showed that specific substitutions on the piperazine ring significantly enhanced cytotoxicity compared to the parent compound. For example, a derivative with a methoxy group on the pyridine ring exhibited an IC50 value of 15 μM against U87 glioblastoma cells, demonstrating improved efficacy over other analogs .
Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological effects of related compounds on dopamine receptors. It was found that certain derivatives had high selectivity for D4 dopamine receptors, which are implicated in various neuropsychiatric disorders. The Ki value for one such derivative was reported at 1.9 nM, indicating strong binding affinity .
Q & A
Q. What are the recommended synthetic routes for 4-(1H-indole-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, and how can reaction efficiency be optimized?
Synthesis typically involves multi-step protocols, including amide bond formation between indole-2-carboxylic acid derivatives and piperazine intermediates. Key steps include:
- Coupling reactions : Use coupling agents like HATU or EDCI/HOBt for carbonyl activation .
- Piperazine functionalization : Introduce the pyridin-3-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Optimization : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to improve yields .
Q. How should researchers characterize the structural integrity of this compound?
Employ a combination of spectroscopic and chromatographic methods:
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- First aid : For skin exposure, wash immediately with water for 15 minutes; seek medical attention for persistent irritation .
Q. How can researchers preliminarily assess the compound’s biological activity?
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .
- Target binding : Use fluorescence polarization or SPR to evaluate affinity for receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can contradictory data in biological activity between this compound and its analogs be resolved?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., indole benzyl groups or pyridine substitution patterns) and compare bioactivity .
- Crystallographic analysis : Resolve target-bound structures to identify critical binding interactions (e.g., hydrogen bonds with indole NH or pyridine N) .
- Meta-analysis : Aggregate data from multiple assays to distinguish assay-specific artifacts from true pharmacological trends .
Q. What advanced analytical strategies are recommended for detecting degradation products or impurities?
- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradants .
- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and track degradation kinetics .
- Forced degradation : Apply acid/base hydrolysis, oxidative stress (H2O2), and photolysis to profile impurity pathways .
Q. How can computational methods enhance the understanding of this compound’s mechanism?
- Molecular docking : Predict binding modes to targets like 5-HT receptors using AutoDock Vina or Schrödinger .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability .
- QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors (e.g., polar surface area) with activity data .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Flow chemistry : Implement continuous flow reactors for exothermic or air-sensitive steps .
- Catalyst optimization : Screen heterogeneous catalysts (e.g., Pd/C) for recyclability in cross-coupling reactions .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
